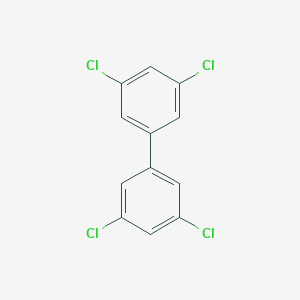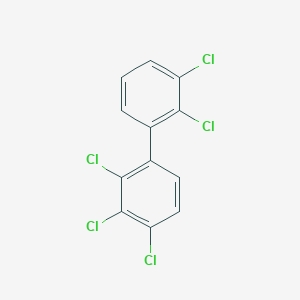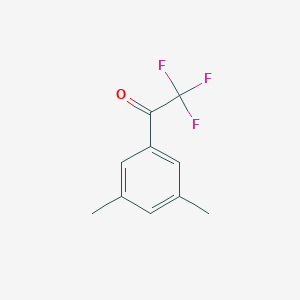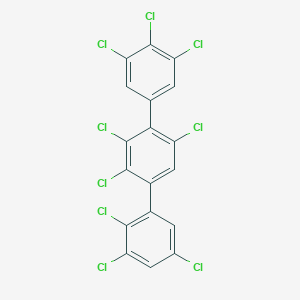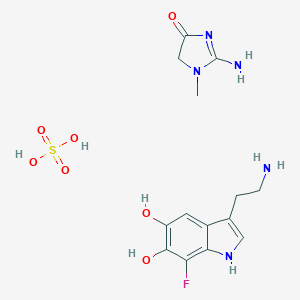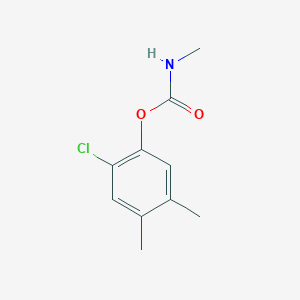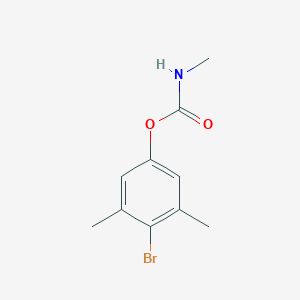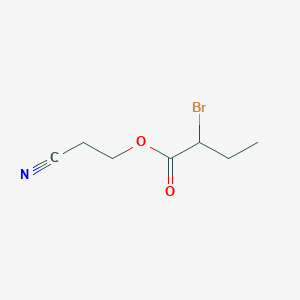
2-Cyanoethyl 2-bromobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanoethyl 2-bromobutanoate is a chemical compound that belongs to the class of alpha-bromoesters. This compound is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-Cyanoethyl 2-bromobutanoate involves the formation of a covalent bond between the alpha-bromoester group and the nucleophile. This reaction is catalyzed by a base such as triethylamine or pyridine. The resulting product is a highly reactive intermediate that can undergo further chemical reactions.
Effets Biochimiques Et Physiologiques
2-Cyanoethyl 2-bromobutanoate has no known biochemical or physiological effects. However, it should be handled with care as it is a toxic and potentially hazardous chemical.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Cyanoethyl 2-bromobutanoate in lab experiments is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and purify. However, this compound is highly toxic and should be handled with care. Additionally, it is not suitable for use in biological systems due to its potential toxicity.
Orientations Futures
There are several future directions for the use of 2-Cyanoethyl 2-bromobutanoate in scientific research. One potential application is in the synthesis of biologically active molecules such as peptides and nucleotides. Another potential application is in the development of fluorescent dyes and polymers. Additionally, this compound could be used as a reagent for the synthesis of novel materials with unique properties.
Conclusion:
In conclusion, 2-Cyanoethyl 2-bromobutanoate is a versatile and potentially useful compound in scientific research. It has been extensively used as a reagent for the synthesis of various organic compounds and has potential applications in the development of biologically active molecules and novel materials. However, it should be handled with care due to its toxicity and potential hazards.
Méthodes De Synthèse
The synthesis of 2-Cyanoethyl 2-bromobutanoate involves the reaction between 2-bromobutanoic acid and cyanoacetic acid in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 50-60°C. The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-Cyanoethyl 2-bromobutanoate has been extensively used in scientific research as a reagent for the synthesis of various organic compounds. It is also used as a building block for the synthesis of biologically active molecules such as amino acids, peptides, and nucleotides. Additionally, this compound is used as a precursor for the synthesis of fluorescent dyes and polymers.
Propriétés
Numéro CAS |
131792-97-7 |
|---|---|
Nom du produit |
2-Cyanoethyl 2-bromobutanoate |
Formule moléculaire |
C7H10BrNO2 |
Poids moléculaire |
220.06 g/mol |
Nom IUPAC |
2-cyanoethyl 2-bromobutanoate |
InChI |
InChI=1S/C7H10BrNO2/c1-2-6(8)7(10)11-5-3-4-9/h6H,2-3,5H2,1H3 |
Clé InChI |
VKFYXILWSHKBMB-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)OCCC#N)Br |
SMILES canonique |
CCC(C(=O)OCCC#N)Br |
Synonymes |
Butanoic acid, 2-bromo-, 2-cyanoethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



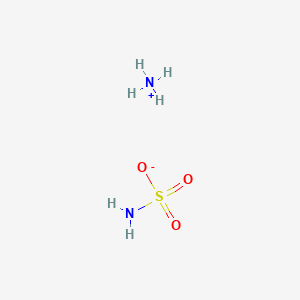
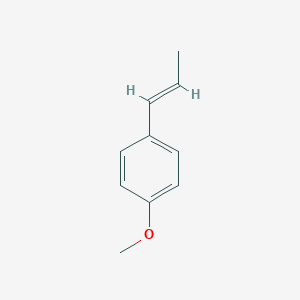
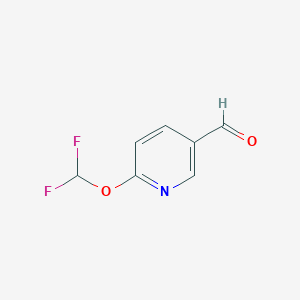
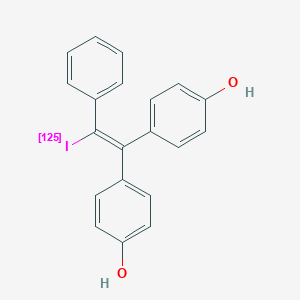
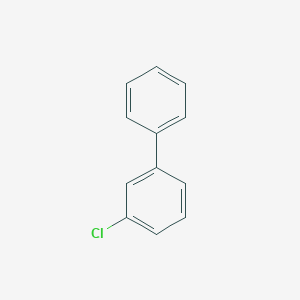
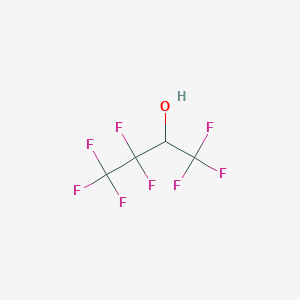
![2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid](/img/structure/B165805.png)
